![molecular formula C7H6FNO B1588610 4-Fluorobenzaldehyde oxime CAS No. 459-23-4](/img/structure/B1588610.png)
4-Fluorobenzaldehyde oxime
Overview
Description
4-Fluorobenzaldehyde oxime (4-FBNO) is an important organic compound that is widely used in the synthesis of a variety of different compounds. It is a versatile reagent, and has a wide range of applications in both organic and inorganic chemistry. 4-FBNO is an important intermediate for the synthesis of many pharmaceuticals, agrochemicals, and other chemicals. It is also used in the production of polymer materials, dyes, and other materials.
Scientific Research Applications
Radiosynthesis and Biodistribution
4-Fluorobenzaldehyde oxime is instrumental in the field of radiopharmacy. In the study by Glaser et al. (2008), it is used for the radiosynthesis of cyclic RGD peptides conjugated with fluorinated aldehyde-containing prosthetic groups. These compounds have applications in positron emission tomography (PET) imaging, providing insights into tumor biology and receptor imaging.
Labeling of Peptides and Proteins
The compound also serves as a prosthetic group for labeling peptides and proteins, as demonstrated by Wuest et al. (2008). Their work systematically compares 4-[18F]fluorobenzaldehyde oxime derivatives for 18F labeling, critical in biochemistry and molecular biology for studying protein and peptide structures and functions.
Automated Synthesis in Clinical Applications
Speranza et al. (2009) developed an automated synthesis process for 4-[18F]fluorobenzaldehyde, highlighting its application in clinical routine for amino-oxy functionalized peptide labeling. This advancement in synthesis methodology, as outlined in their study, is crucial for efficient and large-scale production of labeled compounds for clinical and research applications.
Antioxidant Activity in Thiazolidin-4-one Derivatives
In the realm of organic chemistry and pharmacology, 4-Fluorobenzaldehyde is a precursor in synthesizing thiazolidin-4-one derivatives with promising antioxidant activities, as explored by El Nezhawy et al. (2009). These derivatives have potential applications in drug development, particularly in combating oxidative stress-related diseases.
Fluorobenzaldehydes Synthesis Research
Mechanism of Action
Mode of Action
Oximes typically undergo a reductive rearrangement when they interact with their targets . This process involves the conversion of an oxime into a nitrilium ion, which can further react to form secondary amines .
Biochemical Pathways
It is known that fluorobenzaldehydes, which include 4-fluorobenzaldehyde, can be used to make a variety of schiff base compounds through a condensation reaction . These compounds have been found to exhibit antimicrobial properties .
Pharmacokinetics
The physicochemical properties such as boiling point, melting point, and density of the parent compound, 4-fluorobenzaldehyde, are known . These properties can influence the bioavailability of the compound.
Result of Action
It is known that the parent compound, 4-fluorobenzaldehyde, can be used to synthesize various compounds, including pyrazolopyridine , which may have different biological activities.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Fluorobenzaldehyde oxime . .
properties
IUPAC Name |
(NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKSLWXDUJVTHE-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
588-95-4, 7304-35-0, 459-23-4 | |
Record name | 4-Fluorobenzaldehyde oxime, Z- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorobenzaldehyde oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007304350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-p-fluorobenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-Fluorobenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Fluorobenzaldehyde oxime | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4E5N38TPU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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